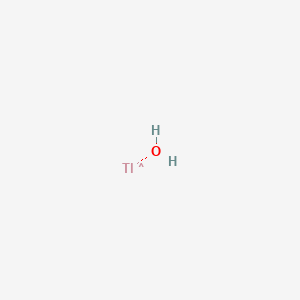
Thallium(ous)hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thallium(ous) hydroxide, also known as thallium(I) hydroxide, is a chemical compound with the formula TlOH. It is a hydroxide of thallium in its +1 oxidation state. Thallium is a heavy metal that is highly toxic and has limited applications due to its toxicity. Thallium(ous) hydroxide is a colorless, water-soluble compound that is highly reactive and can form various thallium compounds.
準備方法
Synthetic Routes and Reaction Conditions: Thallium(ous) hydroxide can be synthesized through several methods:
- Thallium metal reacts with water to form thallium(ous) hydroxide and hydrogen gas:
Reaction with Water: 2Tl+2H2O→2TlOH+H2
Thallium(I) salts, such as thallium(I) chloride, can react with sodium hydroxide to form thallium(ous) hydroxide:Reaction with Alkali: TlCl+NaOH→TlOH+NaCl
Industrial Production Methods: Industrial production of thallium(ous) hydroxide typically involves the electrochemical oxidation of thallium in alkaline conditions. This method ensures a high yield and purity of the compound.
Types of Reactions:
Oxidation: Thallium(ous) hydroxide can be oxidized to thallium(III) hydroxide in the presence of strong oxidizing agents.
Reduction: Thallium(III) compounds can be reduced to thallium(I) compounds using reducing agents.
Substitution: Thallium(ous) hydroxide can undergo substitution reactions with various halides to form thallium halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Halides: Hydrochloric acid, hydrobromic acid.
Major Products Formed:
Thallium(III) Hydroxide: Formed through oxidation.
Thallium Halides: Formed through substitution reactions with halides.
科学的研究の応用
Thallium(ous) hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of thallium compounds.
Biology: Employed in studies related to the toxicological effects of thallium on biological systems.
Medicine: Historically used in medical imaging, particularly in cardiovascular scintigraphy, although its use has declined due to toxicity concerns.
Industry: Utilized in the production of special glasses and electronic components due to its unique properties.
作用機序
Thallium(ous) hydroxide exerts its effects primarily through its interaction with biological molecules. Thallium ions can mimic potassium ions and interfere with potassium-regulated processes in cells. This leads to disruption of cellular functions, including enzyme activity, membrane potential, and neurotransmission. The compound can also induce oxidative stress and damage cellular components, leading to toxicity.
類似化合物との比較
- Lithium Hydroxide (LiOH)
- Sodium Hydroxide (NaOH)
- Potassium Hydroxide (KOH)
- Rubidium Hydroxide (RbOH)
- Cesium Hydroxide (CsOH)
Comparison: Thallium(ous) hydroxide is unique among these hydroxides due to its high toxicity and the presence of thallium in the +1 oxidation state. Unlike the alkali metal hydroxides, thallium(ous) hydroxide is less commonly used and has more specialized applications. Its toxicity limits its use in many fields, whereas alkali metal hydroxides are widely used in various industrial and laboratory processes.
特性
分子式 |
H2OTl |
|---|---|
分子量 |
222.399 g/mol |
InChI |
InChI=1S/H2O.Tl/h1H2; |
InChIキー |
DXUYMCILKIOMEO-UHFFFAOYSA-N |
正規SMILES |
O.[Tl] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


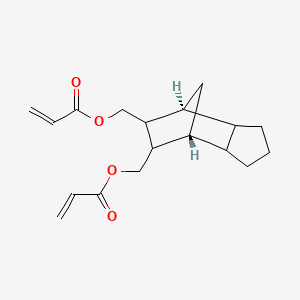
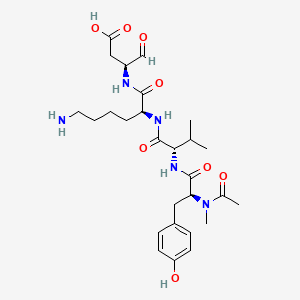
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)

![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)

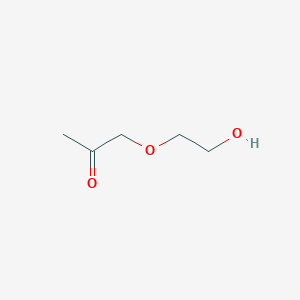
![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
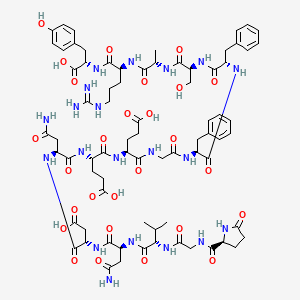
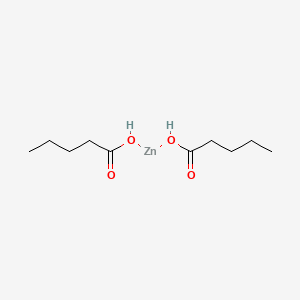
![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)

